2-(3-Chlorophenyl)ethanol

Catalog No.
S1894382
CAS No.
5182-44-5
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chlorophenyl)ethanol

CAS Number

5182-44-5

Product Name

2-(3-Chlorophenyl)ethanol

IUPAC Name

2-(3-chlorophenyl)ethanol

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2

InChI Key

NDWAVJKRSASRPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CCO

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCO

The exact mass of the compound 2-(3-Chlorophenyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(3-Chlorophenyl)ethanol (CAS 5182-44-5) is a halogenated aromatic building block widely utilized in organic synthesis, pharmaceutical manufacturing, and agrochemical development. Characterized as a clear, colorless to pale yellow liquid at room temperature, it possesses a density of 1.181 g/mL and a boiling point of 135-137 °C at 13 mmHg. The presence of the chlorine atom at the meta position of the phenyl ring fundamentally alters the compound's electronic distribution and steric profile compared to unsubstituted phenethyl alcohol. In industrial procurement, this compound is primarily sourced as a regioselective precursor for active pharmaceutical ingredients (APIs), where the exact positioning of the halogen is critical for target binding affinity and metabolic stability .

Substituting 2-(3-Chlorophenyl)ethanol with its positional isomers, such as 2-(4-Chlorophenyl)ethanol or 2-(2-Chlorophenyl)ethanol, is generally unfeasible in targeted synthesis. The meta-chloro substitution dictates specific directing effects during electrophilic aromatic substitution and intramolecular cyclization, determining the final architecture of fused-ring systems like tetralones or indanes. For instance, utilizing the 4-chloro isomer in cyclization pathways inevitably yields the 7-chloro-substituted derivative rather than the required 6-chloro regioisomer. Furthermore, the unsubstituted 2-phenylethanol lacks the deactivating and lipophilic properties imparted by the chlorine atom, leading to vastly different pharmacokinetic profiles in final drug candidates and distinct phase-separation behaviors during process workups.

Distillation and Thermal Processing Parameters

During purification and solvent removal, the boiling point of the precursor dictates the required thermal limits. 2-(3-Chlorophenyl)ethanol exhibits a boiling point of 135-137 °C at 13 mmHg, which is higher than the ortho-substituted analog 2-(2-Chlorophenyl)ethanol (130 °C at 12.5 mmHg) . This difference requires specific adjustments to vacuum distillation parameters during scale-up.

Evidence DimensionBoiling Point under vacuum
Target Compound Data135-137 °C at 13 mmHg
Comparator Or Baseline130 °C at 12.5 mmHg (2-(2-Chlorophenyl)ethanol)
Quantified Difference+5 to +7 °C higher boiling point
ConditionsVacuum distillation at ~13 mmHg

Dictates the energy requirements and thermal stability limits required during vacuum distillation and purification scale-up.

Volumetric Dosing and Phase Separation Density

The addition of the meta-chloro group significantly alters the physical density of the liquid compared to the unsubstituted baseline. 2-(3-Chlorophenyl)ethanol has a density of 1.181 g/mL at 25 °C, representing an approximate 16% increase over unsubstituted 2-phenylethanol (1.020 g/mL) . This higher density impacts phase inversion dynamics during aqueous-organic extractions .

Evidence DimensionLiquid Density at 20-25 °C
Target Compound Data1.181 g/mL
Comparator Or Baseline1.020 g/mL (Unsubstituted 2-phenylethanol)
Quantified Difference~16% increase in density
ConditionsStandard ambient temperature and pressure

Crucial for calibrating volumetric dosing pumps and predicting phase inversion during aqueous-organic liquid-liquid extractions.

Regioselective Cyclization Outcomes

In the synthesis of fused bicyclic systems like tetralones, the position of the initial halogen strictly determines the final product architecture. Utilizing 2-(3-Chlorophenyl)ethanol as a precursor directs cyclization to yield 6-chloro (and 8-chloro) substituted systems, whereas the 2-(4-Chlorophenyl)ethanol isomer exclusively yields 7-chloro substituted systems [1]. This represents a complete divergence in structural outcome.

Evidence DimensionMajor Regioisomer in Fused-Ring Synthesis
Target Compound DataYields 6-chloro (and 8-chloro) substituted systems
Comparator Or BaselineYields 7-chloro substituted systems (2-(4-Chlorophenyl)ethanol)
Quantified Difference100% divergence in structural outcome
ConditionsIntramolecular cyclization of derived phenylalkanoic acids

Ensures the correct placement of the chlorine atom for downstream active pharmaceutical ingredients, preventing the formation of inactive off-target analogs.

Inline Quality Control via Refractive Index

For continuous manufacturing and inline purity monitoring, optical properties provide a reliable baseline. 2-(3-Chlorophenyl)ethanol possesses a refractive index of 1.549 (n20/D), which is measurably higher than the 1.532 refractive index of unsubstituted 2-phenylethanol . This shift allows for precise optical differentiation during flow chemistry processes .

Evidence DimensionRefractive Index (n20/D)
Target Compound Data1.549
Comparator Or Baseline1.532 (Unsubstituted 2-phenylethanol)
Quantified Difference+0.017 increase
ConditionsMeasured at 20 °C using the sodium D line

Provides a distinct, quantifiable optical baseline for inline purity monitoring and continuous manufacturing quality control.

Precursor for Meta-Chloro API Synthesis

Procured for synthesizing 6-chloro-tetralones, trace amine-associated receptor (TAAR) agonists, and other specific pharmaceutical intermediates where the meta-chloro position is non-negotiable for target binding and metabolic stability [1].

Regioselective Building Block in Agrochemicals

Utilized in the development of novel pesticides and fungicides where the specific steric and electronic profile of the 3-chloro substitution directs subsequent electrophilic aromatic substitutions differently than the unsubstituted or 4-chloro analogs[2].

High-Density Organic Reactant in Biphasic Systems

Employed in specialized biphasic reaction systems where its higher density (1.181 g/mL) facilitates rapid phase separation during continuous flow manufacturing and liquid-liquid extraction workups [1].

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

5182-44-5

Wikipedia

3-Chlorophenethyl alcohol

Dates

Last modified: 08-16-2023
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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